![molecular formula C6H6N4 B2536416 4-Aminopyrazolo[1,5-a]pyrazine CAS No. 1565419-19-3](/img/structure/B2536416.png)

4-Aminopyrazolo[1,5-a]pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

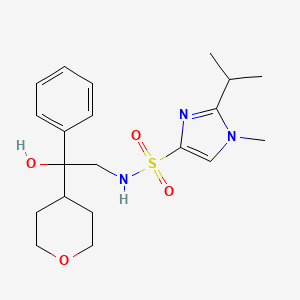

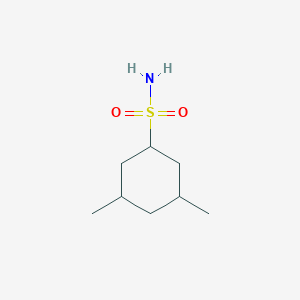

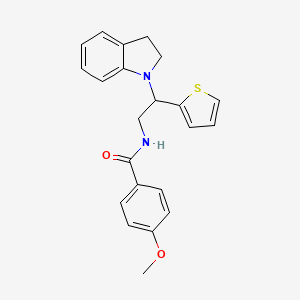

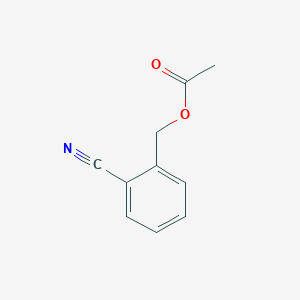

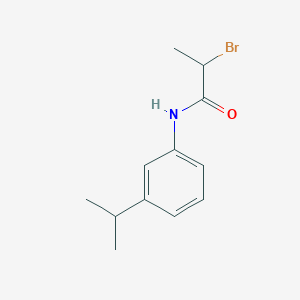

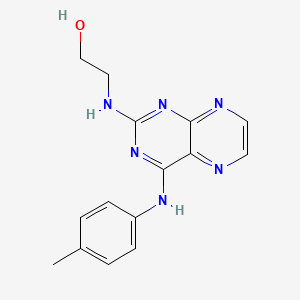

Pyrazolo[1,5-a]pyrazin-4-amine is a derivative of pyrazolopyrazinones, which are appreciated for their wide range of biological qualities . They have been used in the design and synthesis of prospective pharmaceutical candidates . Pyrazolo[1,5-a]pyrazin-4-amine derivatives have shown antiproliferative effects on the A549 lung adenocarcinoma cell line .

Synthesis Analysis

The synthesis of Pyrazolo[1,5-a]pyrazin-4-amine derivatives starts from the 3,5-dimethyl pyrazole ring and acetophenone derivatives. Five different N-propargylated C-3 substituted pyrazoles were obtained. These derivatives were reacted with different amine derivatives using Cs2CO3 in methanol .Molecular Structure Analysis

The molecular structure of Pyrazolo[1,5-a]pyrazin-4-amine derivatives is complex and involves several key characteristics. The structure–activity relationship (SAR) study revealed an amide group with a long alkyl chain and benzene ring with a p -CF3 group could be important for efficiency .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrazolo[1,5-a]pyrazin-4-amine derivatives are complex. The isolated N-propargyl amide molecules reacted with the base, giving cyclic products quickly .Physical and Chemical Properties Analysis

The physical and chemical properties of Pyrazolo[1,5-a]pyrazin-4-amine derivatives are influenced by their molecular structure. Theoretical ADMET studies of pyrazolopyrazine derivatives predicted suitable pharmacokinetic phases .Applications De Recherche Scientifique

- Application: Les dérivés de la 4-aminopyrazolo[1,5-a]pyrazine (PP) ont été identifiés comme des composés stratégiques pour les applications optiques. Leur méthodologie de synthèse plus simple et plus écologique, ainsi que leurs propriétés photophysiques ajustables, les rendent attrayants pour une utilisation comme sondes fluorescentes et agents d'imagerie .

- Application: Les 4-oxo-pyrazolo[1,5-a]pyrazines ont été étudiées comme de puissants modulateurs allostériques positifs sélectifs de GluN2A (PAM) pénétrant le cerveau. Ces composés sont prometteurs pour l'amélioration cognitive dans les maladies neuropsychiatriques .

- Application: Les dérivés de la 4(5H)-oxo-pyrazolo[1,5-a]pyrazine ont démontré des effets antiprolifératifs contre les cellules A549. Notamment, les composés 5c, 5e, 5f et 15e ont présenté une activité à une concentration de 160 μM .

- Application: Les 4-oxo-pyrazolo[1,5-a]pyrazines ont été explorées pour une large gamme de cibles biologiques. Leur diversité structurelle permet des applications polyvalentes .

Sondes fluorescentes et agents d'imagerie

Amélioration de la neuroplasticité et amélioration cognitive

Effets antiprolifératifs

Cibles biologiques

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been identified as novel inhibitors of cyclin-dependent kinase 2 (cdk2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It’s suggested that the compound might interact with its targets through a cyclization intermediate, which is finalized with proton transfer . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Biochemical Pathways

Inhibition of CDK2 can halt cell cycle progression, potentially leading to cell death in cancerous cells .

Pharmacokinetics

Theoretical admet studies of similar pyrazolopyrazine derivatives have predicted suitable pharmacokinetic phases . These properties can impact the bioavailability of the compound, influencing its efficacy and safety.

Result of Action

Similar compounds have shown significant inhibitory activity against certain cell lines . For instance, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown significant cytotoxic activities against MCF-7 and HCT-116 cell lines .

Action Environment

It’s worth noting that the stability and activity of similar compounds can be influenced by factors such as temperature .

Analyse Biochimique

Biochemical Properties

Pyrazolo[1,5-a]pyrazin-4-amine interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with mycobacterium ATP synthase . The nature of these interactions is often complex and can involve various types of bonding .

Cellular Effects

Pyrazolo[1,5-a]pyrazin-4-amine has been found to have significant effects on various types of cells and cellular processes. For example, it has been observed to have cytotoxic effects on the A549 cell line . It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Pyrazolo[1,5-a]pyrazin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, Pyrazolo[1,5-a]pyrazin-4-amine exhibits changes in its effects. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

Pyrazolo[1,5-a]pyrazin-4-amine is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can have effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

pyrazolo[1,5-a]pyrazin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c7-6-5-1-2-9-10(5)4-3-8-6/h1-4H,(H2,7,8) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJCTROMUCIDCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC=N2)C(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-6,8-dimethylchromen-2-one](/img/structure/B2536335.png)

![3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-1-(p-tolyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2536345.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)

![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)